molecular formula C4H5FN2O B13896933 4-Fluoro-5-methyl-3-isoxazolamine

4-Fluoro-5-methyl-3-isoxazolamine

Katalognummer: B13896933
Molekulargewicht: 116.09 g/mol
InChI-Schlüssel: PATKGGWBNXWYPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-5-methyl-3-isoxazolamine is a chemical compound with the molecular formula C4H5FN2O. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methyl-3-isoxazolamine typically involves the introduction of a fluorine atom into the isoxazole ring. One common method is the reaction of 5-methyl-3-isoxazolamine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-5-methyl-3-isoxazolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized isoxazole compounds .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-5-methyl-3-isoxazolamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Fluoro-5-methyl-3-isoxazolamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-3-isoxazolamine: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Amino-5-methylisoxazole: Another isoxazole derivative with distinct chemical behavior.

    4-Fluoro-3-isoxazolamine: Similar structure but different substitution pattern.

Uniqueness

4-Fluoro-5-methyl-3-isoxazolamine is unique due to the presence of both a fluorine atom and a methyl group on the isoxazole ring. This combination imparts specific chemical and biological properties that distinguish it from other isoxazole derivatives. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C4H5FN2O

Molekulargewicht

116.09 g/mol

IUPAC-Name

4-fluoro-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C4H5FN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)

InChI-Schlüssel

PATKGGWBNXWYPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.